molecular formula C16H18 B14719054 3,3'-Diethylbiphenyl CAS No. 13049-38-2

3,3'-Diethylbiphenyl

Cat. No.: B14719054
CAS No.: 13049-38-2
M. Wt: 210.31 g/mol
InChI Key: RUNQGXYOXGYVOX-UHFFFAOYSA-N
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Description

3,3'-Diethylbiphenyl (CAS: 13049-38-2) is a biphenyl derivative featuring ethyl substituents at the 3 and 3' positions. Its molecular formula is C₁₆H₁₈, with a molecular weight of 210.31 g/mol. The compound is synthesized via catalytic homocoupling of aromatic Grignard reagents or through isomer-specific pathways confirmed by NMR analysis, such as the conversion of disubstituted dibenzothiophenes to this compound . Its structure is characterized by steric hindrance due to the ethyl groups, influencing its reactivity and physical properties.

Properties

CAS No.

13049-38-2

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1-ethyl-3-(3-ethylphenyl)benzene

InChI

InChI=1S/C16H18/c1-3-13-7-5-9-15(11-13)16-10-6-8-14(4-2)12-16/h5-12H,3-4H2,1-2H3

InChI Key

RUNQGXYOXGYVOX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C2=CC=CC(=C2)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3’-Diethylbiphenyl can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of 3,3’-Diethylbiphenyl may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,3’-Diethylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-Diethylbiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-Diethylbiphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Physical and Catalytic Properties

Property 3,3'-Diethylbiphenyl 4,4'-Diethylbiphenyl
Molecular Weight (g/mol) 210.31 210.31
Catalytic Yield* 14% (CoF@B-Ph-ae-3) Not reported
Applications Intermediate in organic synthesis Limited due to planar structure

*Catalytic yield in homocoupling reactions using mesoporous catalysts.

Comparison with Alkyl-Substituted Biphenyls

3,3'-Dimethylbiphenyl (CAS: 612-75-9)

  • Molecular Formula : C₁₄H₁₄; Molecular Weight : 182.26 g/mol .
  • Synthesis : Achieved via catalytic homocoupling of methylphenyl Grignard reagents with higher yields (~81%) due to smaller substituents .
  • Properties : Lower steric hindrance and higher solubility compared to ethyl analogs.

3,3',5,5'-Tetramethylbiphenyl Derivatives

  • Example: 3,3',5,5'-Tetramethylbiphenylbisphenol diglycidyl ether exhibits enhanced thermal stability (Tg > 200°C) and rigidity due to methyl groups . Ethyl analogs are expected to show even higher thermal resistance but lower solubility.

Comparison with Functionalized Biphenyls

3,3'-Dimethoxybiphenyl

  • Synthesis : Produced via acid-catalyzed reactions, yielding planar structures with methoxy groups .
  • Reactivity : Methoxy groups enhance electron density, increasing susceptibility to electrophilic substitution compared to ethyl groups.

Biphenyl Carboxylic Acids

  • Example : Biphenyl-3,3'-dicarboxylic acid (CAS: 612-87-3) exhibits polarity and hydrogen-bonding capacity, contrasting with the hydrophobic nature of ethyl-substituted biphenyls .

Catalytic Behavior

  • Size Selectivity : Mesoporous catalysts (e.g., CoF@B-Ph-ae-3) favor smaller substrates (e.g., biphenyl, 91% yield) over bulkier diethyl derivatives (14% yield) .
  • Homogeneous Catalysis: Non-porous CoCl₂ lacks size selectivity, producing diethylbiphenyl indiscriminately .

Data Tables

Table 1: Structural Isomers of Diethylbiphenyl

Isomer CAS Number Molecular Formula Catalytic Yield* Key Property
This compound 13049-38-2 C₁₆H₁₈ 14% High steric hindrance
4,4'-Diethylbiphenyl 13049-40-6 C₁₆H₁₈ Not reported Planar geometry

Table 2: Alkyl-Substituted Biphenyls

Compound Substituent Molecular Weight (g/mol) Key Application
This compound Ethyl 210.31 Organic synthesis
3,3'-Dimethylbiphenyl Methyl 182.26 Catalysis
3,3',5,5'-Tetramethylbiphenyl Methyl 240.35 High-Tg polymers

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